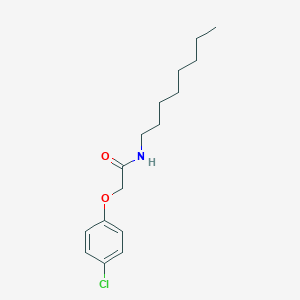

2-(4-chlorophenoxy)-N-octylacetamide

描述

2-(4-Chlorophenoxy)-N-octylacetamide is an acetamide derivative featuring a 4-chlorophenoxy group attached to the acetamide backbone and an N-octyl chain. This compound is synthesized through multi-step reactions, often involving intermediates like ethyl 2-(4-chlorophenoxy)acetate, which is generated via nucleophilic substitution of 4-chlorophenol with ethyl 2-chloroacetate under reflux with KI catalysis (yield optimization) . Subsequent hydrazide formation and cyclization under alkaline conditions yield key intermediates, which are further functionalized with alkyl or aryl halides (e.g., octyl chloride) to produce the final acetamide .

属性

分子式 |

C16H24ClNO2 |

|---|---|

分子量 |

297.82 g/mol |

IUPAC 名称 |

2-(4-chlorophenoxy)-N-octylacetamide |

InChI |

InChI=1S/C16H24ClNO2/c1-2-3-4-5-6-7-12-18-16(19)13-20-15-10-8-14(17)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,18,19) |

InChI 键 |

TUUQQYLBIYSYRR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)COC1=CC=C(C=C1)Cl |

规范 SMILES |

CCCCCCCCNC(=O)COC1=CC=C(C=C1)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

Linear Alkyl Chains

- 2-(4-Chlorophenoxy)-N-octylacetamide: The N-octyl group contributes to high lipophilicity (logP ~5–6 estimated), favoring passive diffusion across biological membranes.

Branched and Cyclic Substituents

Phenoxy Group Modifications

Halogenation and Electron-Withdrawing Groups

- 2-(2-Chlorophenoxy)-N-[4-(2-oxochromen-3-yl)phenyl]acetamide (): The chromenyl group adds a planar aromatic system, enhancing UV absorption and fluorescence properties for imaging applications .

Electron-Donating Groups

- N-(4-Methoxyphenyl)acetamide derivatives (): Methoxy groups increase electron density on the phenoxy ring, altering binding kinetics in antitumor assays (e.g., IC50 = 1.2 µM against S. aureus) .

Physicochemical Properties

*Estimated based on lanthanide complex data .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。